![molecular formula C18H25N5O3 B6123667 1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)
1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine
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Overview
Description
1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine is a novel compound that has gained significant attention in scientific research. It is a tetrazole-based compound that has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of 1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine is not fully understood. However, it is believed to exert its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine has significant biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in animal models. Additionally, this compound has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine in lab experiments include its high potency, selectivity, and low toxicity. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine. One area of interest is its potential use in combination therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating Alzheimer's disease. Furthermore, the development of more water-soluble derivatives of this compound could improve its potential for use in lab experiments.
Synthesis Methods
The synthesis of 1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 5-amino-1-(2,4-dinitrophenyl)-1H-tetrazole in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with 3-methylpiperidine in the presence of triethylamine to obtain the final product.
Scientific Research Applications
1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine has been extensively studied in various biological assays. It has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer cells. It has also shown anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease.
properties
IUPAC Name |
2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-4-26-16-10-14(7-8-15(16)25-3)18-19-21-23(20-18)12-17(24)22-9-5-6-13(2)11-22/h7-8,10,13H,4-6,9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLWJZPROACKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)N3CCCC(C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone |
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